

6-chloro-N-methyl-3-nitropyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **6-chloro-N-methyl-3-nitropyridin-2-amine**

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **6-chloro-N-methyl-3-nitropyridin-2-amine**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative characterized by the presence of chloro, methylamino, and nitro functional groups. These groups contribute to its specific reactivity and utility as a chemical building block.^[1] Its core identifiers and computed physical properties are summarized below.

Property	Value	Source
IUPAC Name	6-chloro-N-methyl-3-nitropyridin-2-amine	[2]
CAS Number	33742-70-0	[2]
Molecular Formula	C ₆ H ₆ ClN ₃ O ₂	[2]
Molecular Weight	187.58 g/mol	[2]
Exact Mass	187.0148541 Da	[2]
Synonyms	2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine	[2]

Computed Physicochemical Data

The following table summarizes key physicochemical properties computed through established algorithms, which are valuable for predicting the compound's behavior in various chemical and biological systems.

Computed Property	Value	Method/Source
XLogP3 (Lipophilicity)	2.5	PubChem (XLogP3 3.0)
Hydrogen Bond Donor Count	1	PubChem (Cactvs)
Hydrogen Bond Acceptor Count	4	PubChem (Cactvs)
Rotatable Bond Count	1	PubChem (Cactvs)
Topological Polar Surface Area	70.7 Å ²	PubChem (Cactvs)

Experimental Physical Properties

Experimental data for the title compound are not widely published. However, data for the closely related analogue, 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0), provides a useful

reference.

Property	Value	Analogue Reference
Melting Point	Not available (Analogue: 195-196 °C)	[3]
Solubility	Not available (Analogue: Slightly soluble in water; soluble in DMSO and chloroform)	[4][5]

Spectroscopic Data

While public databases do not contain detailed experimental spectra for **6-chloro-N-methyl-3-nitropyridin-2-amine**, spectral data (NMR, HPLC, LC-MS) may be available from commercial suppliers.[\[6\]](#) Based on its structure, the following spectral characteristics can be predicted:

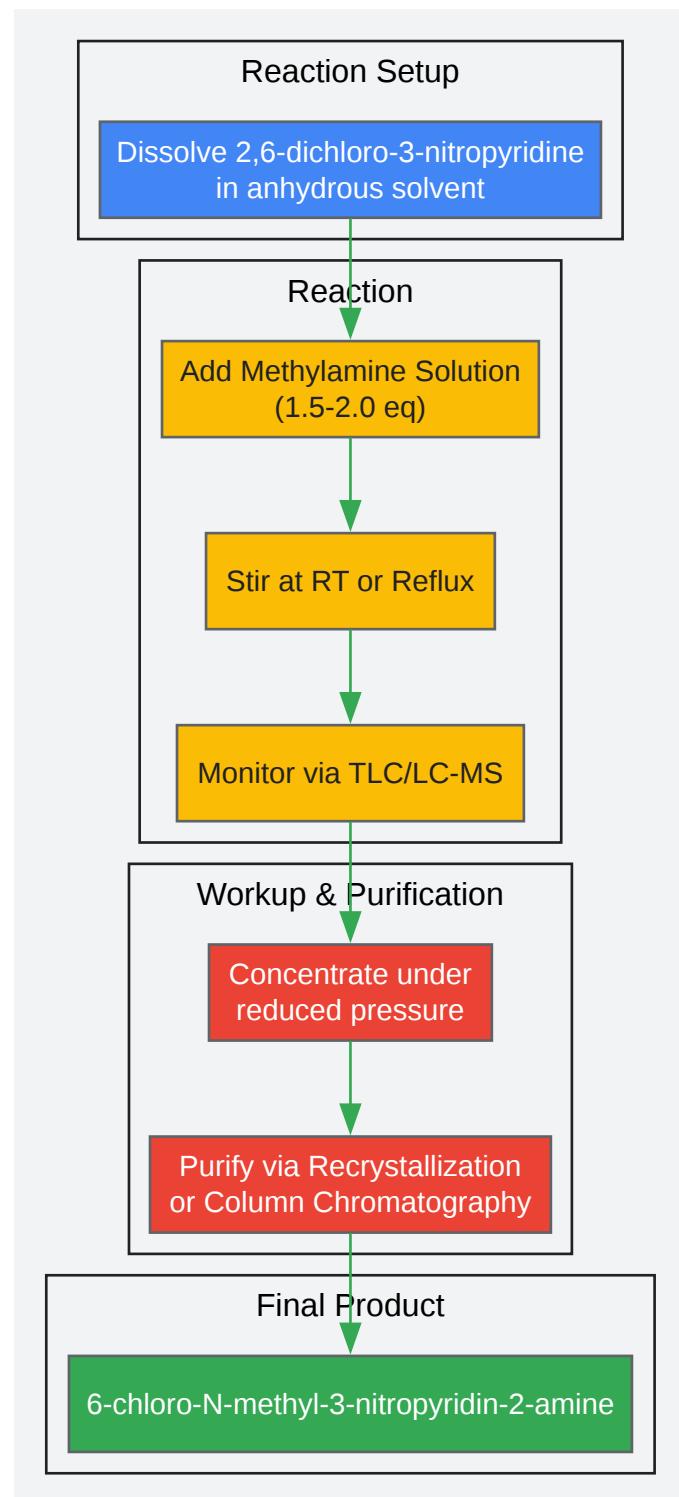
- ^1H NMR: Signals corresponding to the methyl protons (singlet), the amine proton (broad singlet), and two distinct aromatic protons on the pyridine ring would be expected.
- ^{13}C NMR: Six distinct carbon signals would be anticipated, including the methyl carbon and the five carbons of the pyridine ring, each with a unique chemical shift influenced by the attached functional groups.
- IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching, aromatic C=C and C=N stretching, and strong asymmetric and symmetric stretching of the nitro group (NO_2) typically found in the $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1300\text{ cm}^{-1}$ regions.
- Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass (187.0148 Da), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis Protocol

A definitive experimental protocol for the synthesis of **6-chloro-N-methyl-3-nitropyridin-2-amine** is not detailed in the available literature. However, a highly probable synthetic route can be derived from established procedures for analogous compounds, which utilize 2,6-dichloro-3-nitropyridine as a common starting material.^{[4][7]} The proposed method involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Synthesis via SNAr

Reaction: 2,6-dichloro-3-nitropyridine reacts with methylamine, where the amino group selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group.


Materials:

- 2,6-dichloro-3-nitropyridine
- Methylamine (e.g., 40% solution in water or 2M solution in a solvent like THF or methanol)
- Anhydrous solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)
- Base (optional, e.g., N,N-diisopropylethylamine (DIEA) or K₂CO₃)

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in the chosen anhydrous solvent.
- Reagent Addition: At room temperature, add the methylamine solution (1.5-2.0 eq.) to the flask. If a base like DIEA is used, it can be added at this stage (2.0-3.0 eq.).^[7]
- Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over several hours or may require heating to reflux to achieve completion.^{[4][7]} Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: After cooling to room temperature, remove the solvent under reduced pressure.

- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure **6-chloro-N-methyl-3-nitropyridin-2-amine**.

[Click to download full resolution via product page](#)

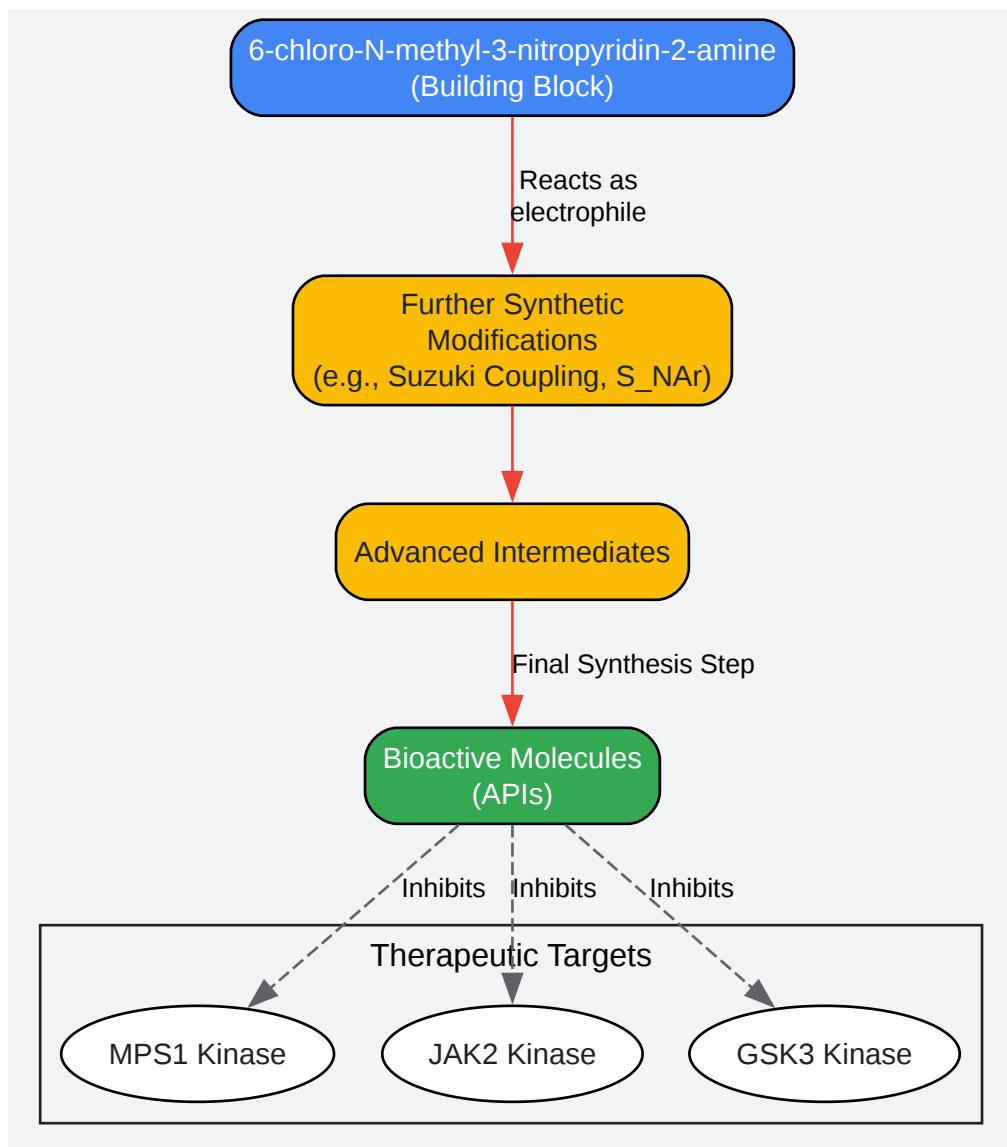
Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Development and Research

6-chloro-N-methyl-3-nitropyridin-2-amine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate in the synthesis of complex bioactive molecules.^[1] Its chemical structure, featuring multiple reactive sites, makes it an ideal scaffold for building drug candidates.

Role as a Kinase Inhibitor Scaffold

The "6-chloro-3-nitropyridine" moiety is a recognized electrophilic "warhead" in medicinal chemistry, particularly for designing targeted covalent inhibitors of protein kinases.^[7] Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory conditions.


The key features contributing to this role are:

- Electrophilicity: The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 6-position susceptible to nucleophilic attack by amino acid residues like cysteine.
- Covalent Bonding: This reactivity can be exploited to form an irreversible covalent bond with a cysteine residue in the active site of a target kinase, leading to potent and prolonged inhibition.^[7]
- Structural Conformation: The nitro group can form an intramolecular hydrogen bond with the amine's hydrogen, which helps to promote a planar and reactive conformation favorable for binding within the kinase hinge region.^[7]

This compound and its derivatives have been utilized as intermediates in the synthesis of inhibitors for several important kinases, including:

- Monopolar spindle 1 (MPS1) kinase^[7]
- Janus kinase 2 (JAK2)^[8]
- Glycogen synthase kinase 3 (GSK3)^[8]

- p70S6K β kinase[8]

[Click to download full resolution via product page](#)

Caption: Role as a building block for kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6CIN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-nitropyridin-2-amine CAS NO. 27048-04-0 - ENAO Chemical Co., Ltd [enaochem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 6. 33742-70-0|6-Chloro-N-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-chloro-N-methyl-3-nitropyridin-2-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310508#6-chloro-n-methyl-3-nitropyridin-2-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com